![molecular formula C23H19ClN8O2 B292245 1-[4-[(4-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292245.png)
1-[4-[(4-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[(4-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "CPPU" and is a member of the pyrazole family of compounds. CPPU has been studied extensively for its ability to promote plant growth and development, as well as its potential applications in medicine.
Wirkmechanismus
The mechanism of action of CPPU is not fully understood, but it is believed to act through the activation of certain signaling pathways in cells. CPPU has been shown to promote the expression of genes involved in cell division and differentiation, as well as the production of certain growth factors.
Biochemical and Physiological Effects:
CPPU has been found to have a number of biochemical and physiological effects in plants and animals. In plants, it has been shown to promote cell division and differentiation, leading to increased biomass and yield. CPPU has also been found to enhance fruit quality and reduce post-harvest losses in certain crops.
In animals, CPPU has been found to have anti-inflammatory and analgesic properties, and has been investigated as a potential treatment for conditions such as rheumatoid arthritis and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPPU in lab experiments is its ability to promote cell division and differentiation, making it useful for studying the growth and development of cells and tissues. However, one limitation of using CPPU is that it can be toxic at high concentrations, making careful dosing and handling necessary.
Zukünftige Richtungen
There are a number of potential future directions for research on CPPU. One area of interest is its potential applications in medicine, particularly as a treatment for conditions such as rheumatoid arthritis and cancer. Another area of interest is its potential applications in biotechnology, such as for the production of high-yield crops or the development of new drugs. Further research is needed to fully understand the mechanisms of action of CPPU and its potential applications in various fields.
Synthesemethoden
CPPU can be synthesized using a variety of methods, including condensation reactions and coupling reactions. One commonly used method involves the reaction of 4-chlorophenyl hydrazine with 3-phenylurea in the presence of a catalyst. The resulting product is then coupled with 5-phenylcarbamoylamino-1H-pyrazole-4-carboxylic acid to produce CPPU.
Wissenschaftliche Forschungsanwendungen
CPPU has been extensively studied for its potential applications in plant growth and development. It has been shown to promote cell division and differentiation in various plant species, leading to increased biomass and yield. CPPU has also been found to enhance fruit quality and reduce post-harvest losses in certain crops.
In addition to its applications in agriculture, CPPU has also been studied for its potential medical applications. It has been shown to have anti-inflammatory and analgesic properties, and has been investigated as a potential treatment for conditions such as rheumatoid arthritis and cancer.
Eigenschaften
Molekularformel |
C23H19ClN8O2 |
|---|---|
Molekulargewicht |
474.9 g/mol |
IUPAC-Name |
1-[4-[(4-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea |
InChI |
InChI=1S/C23H19ClN8O2/c24-15-11-13-18(14-12-15)29-30-19-20(27-22(33)25-16-7-3-1-4-8-16)31-32-21(19)28-23(34)26-17-9-5-2-6-10-17/h1-14,29H,(H4,25,26,27,28,30,31,32,33,34) |
InChI-Schlüssel |
GWZUBBJSPBDLJC-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(C2=NNC3=CC=C(C=C3)Cl)NC(=O)NC4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(C2=NNC3=CC=C(C=C3)Cl)NC(=O)NC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(C2=NNC3=CC=C(C=C3)Cl)NC(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}indoline](/img/structure/B292162.png)
![1-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-piperidino-1-ethanone](/img/structure/B292163.png)
![1-{2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine](/img/structure/B292165.png)
![1-{2-[5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}indoline](/img/structure/B292166.png)
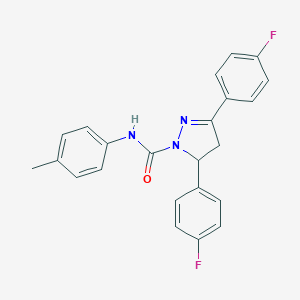
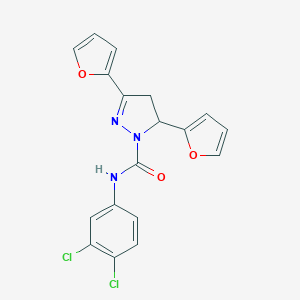
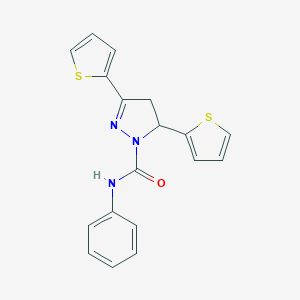
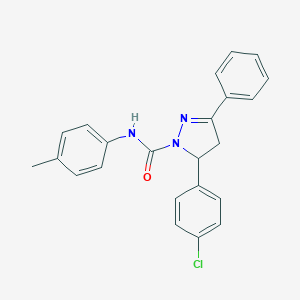
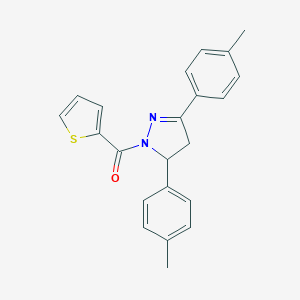
![3,5-di(2-furyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B292179.png)

![3,5-bis(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B292182.png)
![2-{[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292185.png)
![4,6-dimethyl-2-{[5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B292187.png)